[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone
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Overview
Description
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of chromene, pyrrole, pyridine, and pyrazole, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene-pyrrole core: This step involves the cyclization of a suitable precursor to form the chromeno[3,4-c]pyrrole core. Reaction conditions often include the use of a strong acid catalyst and elevated temperatures.
Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Attachment of the pyridin-4-yl group: This step involves the coupling of the pyridin-4-yl group to the chromene-pyrrole core, often using a palladium-catalyzed cross-coupling reaction.
Formation of the pyrazole ring: The final step involves the cyclization of a suitable precursor to form the pyrazole ring, typically using a base such as potassium carbonate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-yl group can undergo nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone can be compared with other similar compounds, such as:
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-4-yl)methanone: Similar structure but with a different position of the pyrazole ring.
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone: Similar structure but with a different position of the pyridine ring.
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-3-yl)methanone: Similar structure but with a different position of the pyrazole ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-12-21-11-25(10-16(21)15-3-1-2-4-19(15)28-13-21)20(27)18-9-17(23-24-18)14-5-7-22-8-6-14/h1-9,16,26H,10-13H2,(H,23,24)/t16-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXDFTCYDSQVJX-IIBYNOLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC(=NN4)C5=CC=NC=C5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC(=NN4)C5=CC=NC=C5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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